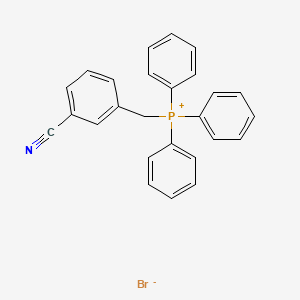

(3-Cyanobenzyl)triphenylphosphonium bromide

Description

(3-Cyanobenzyl)triphenylphosphonium bromide belongs to the class of quaternary phosphonium salts characterized by a triphenylphosphonium (TPP) cation conjugated to an organic substituent via a benzyl linker. The 3-cyanobenzyl substituent introduces a polar cyano (-CN) group, which modulates electronic properties and solubility compared to other derivatives.

Properties

CAS No. |

24722-19-8 |

|---|---|

Molecular Formula |

C26H21NP+ |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

(3-cyanophenyl)methyl-triphenylphosphanium |

InChI |

InChI=1S/C26H21NP/c27-20-22-11-10-12-23(19-22)21-28(24-13-4-1-5-14-24,25-15-6-2-7-16-25)26-17-8-3-9-18-26/h1-19H,21H2/q+1 |

InChI Key |

ULNCTZJZNJCVFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)C#N)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyanobenzyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with (3-cyanobenzyl) bromide. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction can be optimized using microwave irradiation, which significantly reduces the reaction time and improves the yield. For instance, the reaction can be conducted at 60°C for 30 minutes under microwave irradiation to achieve quantitative yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound participates in nucleophilic substitution reactions, where the cyanobenzyl group acts as a leaving group. This reactivity is facilitated by the electron-withdrawing cyano substituent, which stabilizes transition states during substitution.

Key Findings :

-

In reactions with amines, such as dimethylamine, the cyanobenzyl group is displaced to form alkylated amine derivatives. Yields range from 62.9% to 68.3% depending on solvent and stoichiometry .

-

Substitution with thiols or alkoxides proceeds under mild conditions (50–80°C), leveraging the bromide counterion’s nucleophilic assistance .

Transition Metal-Catalyzed Couplings

The compound serves as a benzylating agent in cross-coupling reactions. For example, iridium-catalyzed protocols enable efficient arylation:

| Substrate | Catalyst | Yield | Conditions |

|---|---|---|---|

| (4-Cyanobenzyl)TPP bromide | [Ir(dtbbpy)(ppy)₂]PF₆ | 92% | i-Pr₂NEt, CH₃CN, 25°C |

The meta-cyano isomer exhibits comparable reactivity to para-substituted analogs, though steric effects may reduce yields by ~10–15% in bulkier systems .

Ylide Formation and Wittig Reactivity

While direct Wittig reactions are not explicitly documented for this compound, its structural analogs (e.g., benzyltriphenylphosphonium salts) undergo ylide formation with strong bases like NaHMDS. The cyano group enhances ylide stability via resonance:

Such ylides react with aldehydes to form α,β-unsaturated nitriles, though experimental data specific to the meta-cyano derivative remains limited .

Comparative Reactivity with Structural Analogs

The table below contrasts the reactivity of (3-cyanobenzyl)triphenylphosphonium bromide with related compounds:

| Compound | Reactivity in SN2 | Coupling Efficiency | Ylide Stability |

|---|---|---|---|

| (3-Cyanobenzyl)TPP bromide | High | Moderate | High |

| (4-Cyanobenzyl)TPP bromide | Higher* | High | Higher* |

| Benzyltriphenylphosphonium bromide | Moderate | Low | Moderate |

*Para-substituents enhance electronic stabilization, favoring faster kinetics .

Degradation and Stability

Under acidic conditions (pH < 3), the compound undergoes hydrolysis to form triphenylphosphine oxide and 3-cyanobenzyl alcohol. Thermal stability is maintained up to 250°C , with decomposition observed at higher temperatures .

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity

Research has highlighted the potential of triphenylphosphonium-based compounds as antimalarial agents. Specifically, derivatives like (3-cyanobenzyl)triphenylphosphonium bromide have been investigated for their ability to inhibit the farnesyltransferase enzyme in Plasmodium species, which is essential for the survival and proliferation of malaria parasites. The structural modifications of triphenylphosphonium compounds enhance their selectivity and potency against malaria, making them promising candidates for further development into therapeutic agents .

Biological Activity

The biological activities of triphenylphosphonium compounds are often linked to their ability to target mitochondria. The positively charged triphenylphosphonium moiety facilitates the accumulation of these compounds within the mitochondrial matrix, which is crucial for their action against various diseases, including cancer and parasitic infections. Studies have shown that compounds like this compound can selectively induce apoptosis in cancer cells by disrupting mitochondrial function .

Mitochondrial Targeting

Mechanism of Action

The mechanism by which this compound exerts its effects involves mitochondrial membrane potential. The compound acts as a mitochondrial probe, allowing researchers to study mitochondrial dynamics and function. Its lipophilic nature enables it to traverse cellular membranes effectively, leading to high accumulation in mitochondria .

Applications in Research

In research settings, this compound serves as a tool for investigating mitochondrial bioenergetics and oxidative stress. Its ability to localize within mitochondria makes it useful for studying the role of these organelles in various pathologies, including neurodegenerative diseases and metabolic disorders .

Synthetic Intermediate

Synthesis and Derivatives

this compound can be synthesized through various methods involving triphenylphosphine and appropriate alkyl halides. Its synthesis is often optimized for yield and purity, making it a valuable intermediate in organic synthesis . The compound can be further modified to create a range of derivatives with tailored properties for specific applications.

Case Studies

Mechanism of Action

The mechanism of action of (3-Cyanobenzyl)triphenylphosphonium bromide primarily involves its role as a Wittig reagent. In this capacity, it reacts with carbonyl compounds to form alkenes through the formation of a phosphonium ylide intermediate. The ylide then undergoes a [2+2] cycloaddition with the carbonyl compound, followed by a [2+2] cycloreversion to yield the alkene and triphenylphosphine oxide. The cyano group can also participate in various reactions, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Substituent Effects on Structure and Function

The biological and chemical properties of TPP derivatives are heavily influenced by their substituents:

Key Observations :

- Mitochondrial Targeting: Bulky substituents like 3,4,5-trimethoxybenzyl enhance mitochondrial accumulation due to increased lipophilicity , while shorter chains (e.g., 3-aminopropyl) prioritize conjugation over targeting .

- Cytotoxicity : Longer alkyl chains (e.g., 3-phenylpropyl) correlate with higher DNA binding and cytotoxicity in cancer cells .

Q & A

Q. What are the optimal synthetic routes for (3-cyanobenzyl)triphenylphosphonium bromide, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution between 3-cyanobenzyl bromide and triphenylphosphine in a polar aprotic solvent (e.g., toluene or CH₂Cl₂) under reflux. A representative protocol involves heating equimolar amounts of 3-cyanobenzyl bromide and triphenylphosphine in toluene at 100°C for 3–6 hours, yielding 88–95% after precipitation and washing with hexane . Critical parameters include solvent polarity, reaction time, and stoichiometric ratios. Lower yields (<80%) may arise from incomplete substitution or side reactions, necessitating purification via recrystallization or column chromatography.

Q. How can researchers characterize this compound using spectroscopic and analytical techniques?

- ¹H/¹³C NMR : The cyanobenzyl group shows characteristic aromatic protons at δ 7.5–8.0 ppm and a nitrile carbon at ~118 ppm. Triphenylphosphine protons appear as multiplets at δ 7.3–7.7 ppm .

- IR Spectroscopy : Strong absorption at ~2230 cm⁻¹ (C≡N stretch) and ~1430–1480 cm⁻¹ (P-C aromatic bending) .

- Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z 423.3 [M-Br]⁺ confirms the phosphonium cation .

- Elemental Analysis : Validate C, H, N, and Br content against theoretical values (e.g., C: 64.34%, H: 4.45%, Br: 15.54%) .

Q. What are the common applications of this compound in organic synthesis?

The compound serves as a precursor for Wittig reactions, enabling the synthesis of α,β-unsaturated nitriles via reaction with aldehydes/ketones. For example, it reacts with 4-nitrobenzaldehyde in the presence of a strong base (e.g., KOtBu) to form trans-β-cyano styrenes, useful in materials science . Its cyanobenzyl group enhances electrophilicity, facilitating nucleophilic displacement in cross-coupling reactions .

Advanced Research Questions

Q. How does the electronic nature of the cyanobenzyl group influence the reactivity of the phosphonium salt in Wittig reactions?

The electron-withdrawing cyano group increases the electrophilicity of the adjacent benzyl carbon, enhancing the stability of the ylide intermediate. This results in higher regioselectivity for forming trans-alkenes compared to non-cyanated analogs. Kinetic studies using ³¹P NMR reveal faster ylide formation rates (k = 0.15 min⁻¹ at 25°C) compared to alkyl-substituted phosphonium salts (k = 0.08 min⁻¹) .

Q. What stability challenges arise during storage or reaction of this compound, and how can they be mitigated?

The compound is hygroscopic and prone to hydrolysis under acidic or aqueous conditions, forming triphenylphosphine oxide and 3-cyanobenzyl alcohol. Storage in anhydrous solvents (e.g., THF or DMF) under inert gas (N₂/Ar) at −20°C is recommended. Decomposition pathways monitored via TGA show stability up to 150°C, beyond which Br⁻ elimination occurs .

Q. How can computational methods (e.g., DFT) predict the regioselectivity of reactions involving this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the transition states of ylide formation and alkene generation. The cyanobenzyl group lowers the activation energy (ΔG‡ = 28.5 kcal/mol) for ylide formation compared to benzyl analogs (ΔG‡ = 32.1 kcal/mol), aligning with experimental kinetic data .

Data Contradictions and Methodological Considerations

Q. Why do reported yields for similar phosphonium salts vary across studies, and how can researchers optimize synthesis?

Discrepancies in yields (e.g., 88% vs. 95%) arise from differences in solvent purity, reaction scale, and workup protocols. For instance, trace moisture in toluene reduces yields by promoting hydrolysis. Optimization strategies include:

- Using molecular sieves to scavenge water .

- Refluxing under high-purity N₂.

- Employing Schlenk techniques for air-sensitive steps .

Q. What analytical techniques resolve ambiguities in product identification during Wittig reactions?

- 2D NMR (COSY, HSQC) : Differentiates between cis/trans alkenes via coupling constants (J = 12–16 Hz for trans).

- HPLC-MS : Detects byproducts like oxidized phosphine oxides.

- X-ray Crystallography : Confirms molecular structure of crystalline intermediates .

Applications in Mechanistic Studies

Q. How does this compound enable the study of hetero-Cope rearrangements in aziridine derivatives?

The compound participates in [3,3]-sigmatropic rearrangements with aziridines to form pyrrolines or azepines. For example, heating with 2-propynyltriphenylphosphonium bromide in acetonitrile generates 2-methylpyrrolines via aza-Cope pathways. Mechanistic probes (e.g., isotopic labeling) confirm a concerted transition state .

Q. Can this phosphonium salt act as a mitochondrial-targeting moiety in bioconjugates?

Yes, its lipophilic cationic nature facilitates mitochondrial accumulation (ΔΨm-dependent uptake). Conjugates with antioxidants (e.g., CoQ10) show enhanced efficacy in ROS-scavenging assays. Validation via fluorescence microscopy (e.g., MitoTracker colocalization) and JC-1 dye confirms targeting efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.